

A Researcher's Guide to NMR Analysis of Bromo-PEG4-Functionalized Molecules

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Compound of Interest		
Compound Name:	Bromo-PEG4-MS	
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For drug development professionals and scientists engaged in bioconjugation, nanotechnology, and material science, the precise characterization of polyethylene glycol (PEG) linkers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of molecules containing the Bromo-PEG4 moiety, offering insights into their structural verification and purity assessment. While the specific entity "Bromo-PEG4-MS" is not explicitly detailed in readily available literature, this guide will focus on the NMR analysis of common Bromo-PEG4 derivatives, providing a foundational understanding for researchers working with this class of compounds.

Comparative NMR Data of Bromo-PEG4 Derivatives

The chemical environment of the protons and carbons in a Bromo-PEG4 linker gives rise to a characteristic NMR signature. The terminal functional group significantly influences the chemical shifts of the adjacent methylene groups. Below is a comparative summary of expected ¹H and ¹³C NMR chemical shifts for various Bromo-PEG4 derivatives.



Compound Name	Functional Group	Expected ¹ H NMR Chemical Shifts (ppm)	Expected ¹³ C NMR Chemical Shifts (ppm)
Bromo-PEG4-OH	-ОН	~3.75 (t, -CH ₂ OH), 3.64 (s, PEG backbone), 3.80 (t, - CH ₂ Br)	~61.5 (-CH ₂ OH), 70.5 (PEG backbone), 72.5 (-OCH ₂ CH ₂ Br), 30.5 (- CH ₂ Br)
Bromo-PEG4-Acid	-СООН	~3.77 (t, -CH ₂ COOH), 3.65 (s, PEG backbone), 3.81 (t, - CH ₂ Br)	~60.8 (-CH ₂ COOH), 70.6 (PEG backbone), 72.6 (-OCH ₂ CH ₂ Br), 30.6 (-CH ₂ Br), 172.4 (-COOH)
Bromo-PEG4-Azide	-N3	~3.39 (t, -CH ₂ N₃), 3.66 (s, PEG backbone), 3.82 (t, - CH ₂ Br)	~50.8 (-CH ₂ N ₃), 70.7 (PEG backbone), 72.7 (-OCH ₂ CH ₂ Br), 30.7 (- CH ₂ Br)
Bromo-PEG4-NH2	-NH2	~2.85 (t, -CH ₂ NH ₂), 3.63 (s, PEG backbone), 3.79 (t, - CH ₂ Br)	~41.9 (-CH ₂ NH ₂), 70.4 (PEG backbone), 72.4 (-OCH ₂ CH ₂ Br), 30.4 (- CH ₂ Br)

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific molecular context. The PEG backbone typically shows a strong, broad singlet around 3.6 ppm in ¹H NMR.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for Bromo-PEG4 containing molecules.

- 1. Sample Preparation:
- Weigh 5-10 mg of the Bromo-PEG4 derivative.



- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). DMSO-d₆ can be particularly useful for observing exchangeable protons like those in hydroxyl or amine groups.[1]
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Spectrometer Setup:
- Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve good homogeneity and resolution.
- 3. ¹H NMR Acquisition:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set a spectral width of approximately 12-16 ppm.
- Number of Scans: Acquire 16-64 scans for good signal-to-noise ratio, depending on the sample concentration.
- Relaxation Delay: Use a relaxation delay of 1-2 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
 Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 4. ¹³C NMR Acquisition:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
- Spectral Width: Set a spectral width of approximately 200-220 ppm.

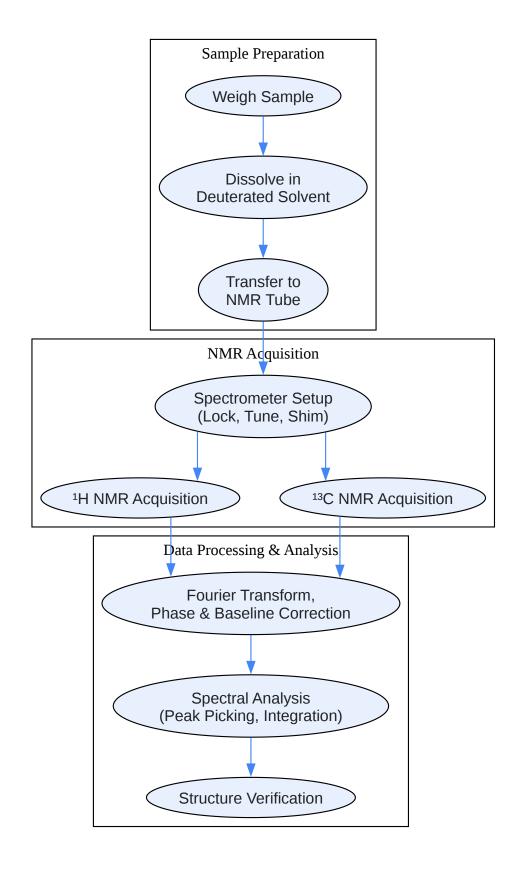


- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualizing the Experimental Workflow and Molecular Relationships

To further clarify the process and the relationships between the discussed molecules, the following diagrams are provided.

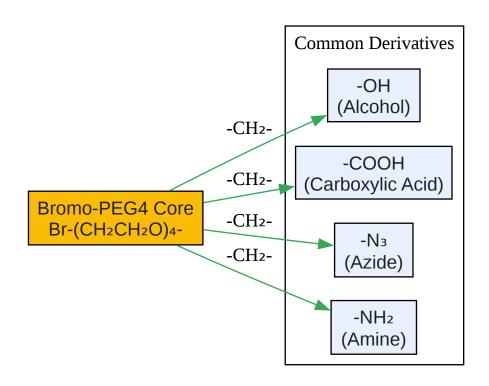




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Caption: Experimental workflow for NMR analysis of Bromo-PEG4 containing molecules.





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Caption: Structural relationships of common Bromo-PEG4 derivatives.

Alternative Methodologies

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of Bromo-PEG4 containing molecules:

- Mass Spectrometry (MS): Provides accurate molecular weight determination, which is crucial
 for confirming the identity of the compound and assessing the success of conjugation
 reactions.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from starting materials and byproducts.
- Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of specific functional groups (e.g., -COOH, -N₃) through their characteristic vibrational frequencies.

By combining the detailed structural information from NMR with data from these alternative techniques, researchers can achieve a comprehensive and robust characterization of their



Bromo-PEG4 functionalized molecules, ensuring the quality and reliability of their downstream applications.

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References

- 1. researchgate.net [researchgate.net]
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